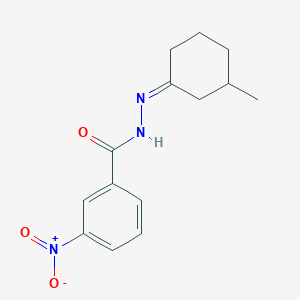![molecular formula C22H21N3O2 B5291936 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol, also known as PBOX-15, is a compound that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol is not fully understood. However, it is believed to act by disrupting the function of mitochondria in cancer cells. This leads to the release of pro-apoptotic proteins, which activate the apoptotic pathway and ultimately result in cell death.
Biochemical and Physiological Effects:
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol is its selectivity for cancer cells, which allows for the targeting of cancer cells while sparing normal cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
For research on 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol include further studies to elucidate its mechanism of action, optimization of its use as a therapeutic agent, and exploration of its potential in combination with other cancer therapies. Additionally, research on 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol could lead to the development of other compounds with similar selectivity for cancer cells and induction of apoptosis.
Métodos De Síntesis
The synthesis of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol involves the reaction of 2-methoxyphenol with 1-benzyl-1H-benzimidazole-2-carbaldehyde, followed by reduction with sodium borohydride. This results in the formation of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol as a yellow solid with a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has shown potential as a therapeutic agent for the treatment of cancer. In vitro studies have demonstrated that 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol induces apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
4-[[(1-benzylbenzimidazol-2-yl)amino]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-27-21-13-17(11-12-20(21)26)14-23-22-24-18-9-5-6-10-19(18)25(22)15-16-7-3-2-4-8-16/h2-13,26H,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSUYUUKMZXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)

![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)